molecular formula C21H27N3O2 B4058731 2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide

2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide

Cat. No. B4058731
M. Wt: 353.5 g/mol
InChI Key: QHQORVDWGAWIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine-based small molecules and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Analgesic Activity and Neuromuscular Blocking

Some compounds structurally related to 2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide have been studied for their analgesic activity and neuromuscular blocking effects. For example, analgesic properties were observed in compounds with morpholino groups, indicating their potential for pain management research. Similarly, research into steroidal non-depolarizing agents with morpholino derivatives suggests utility in understanding muscle relaxation and anesthesia mechanisms (Cahal, 1958; Wierda et al., 1990).

Neurotoxicity and Parkinsonism

Studies on compounds like MPTP have shown that certain chemicals can induce parkinsonism, highlighting the importance of understanding the neurotoxic potential of similar compounds. This research is crucial for assessing environmental and occupational hazards and developing safer chemical synthesis pathways (Hansen J N Van et al., 1983; Davis et al., 1979).

Metabolism and Disposition

Research on the metabolism and disposition of compounds with complex structures, including those with morpholino and pyridinyl groups, is crucial for drug development. Understanding how these compounds are metabolized and excreted can inform safety profiles and therapeutic efficacy (Renzulli et al., 2011).

Toxicological Assessments

Toxicological studies on various compounds have provided insights into potential health risks associated with exposure to chemicals with structural elements similar to 2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide. These studies are vital for establishing safety guidelines and regulatory standards (Tao et al., 2022).

Environmental Exposure and Public Health

Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides offer a framework for assessing the impact of chemical exposure on public health, particularly in children. Such research underscores the need for regulatory measures to limit exposure to potentially harmful chemicals (Babina et al., 2012).

properties

IUPAC Name

2-methyl-N-[6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15(2)21(25)23-20-9-8-18(16(3)22-20)19-7-5-4-6-17(19)14-24-10-12-26-13-11-24/h4-9,15H,10-14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQORVDWGAWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C(C)C)C2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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